Cas no 107602-59-5 (2-(1S,6R)-3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-ylacetic acid)

2-(1S,6R)-3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-ylacetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(1S,6R)-3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-ylacetic acid
- 2-[(1S,6R)-3-methyl-6-(prop-1-en-2-yl)cyclohex-2-e n-1-yl]acetic acid
- 2-Cyclohexene-1-acetic acid, 3-methyl-6-(1-methylethenyl)-, (1S-cis)- (9CI)
-
- インチ: 1S/C12H18O2/c1-8(2)11-5-4-9(3)6-10(11)7-12(13)14/h6,10-11H,1,4-5,7H2,2-3H3,(H,13,14)/t10-,11+/m1/s1
- InChIKey: KINOGPCNKHCQGQ-MNOVXSKESA-N
- ほほえんだ: [C@@H]1(CC(O)=O)[C@H](C(C)=C)CCC(C)=C1
じっけんとくせい
- 密度みつど: 0.993±0.06 g/cm3(Predicted)
- ふってん: 315.2±21.0 °C(Predicted)
- 酸性度係数(pKa): 4.62±0.10(Predicted)
2-(1S,6R)-3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-ylacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-19692123-0.25g |
2-[(1S,6R)-3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-yl]acetic acid |
107602-59-5 | 95% | 0.25g |
$538.0 | 2023-09-16 | |
Enamine | EN300-19692123-0.5g |
2-[(1S,6R)-3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-yl]acetic acid |
107602-59-5 | 95% | 0.5g |
$847.0 | 2023-09-16 | |
Enamine | EN300-19692123-5.0g |
2-[(1S,6R)-3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-yl]acetic acid |
107602-59-5 | 95% | 5g |
$3147.0 | 2023-05-25 | |
Aaron | AR0283QS-10g |
2-[(1S,6R)-3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-yl]acetic acid |
107602-59-5 | 95% | 10g |
$6443.00 | 2023-12-16 | |
Aaron | AR0283QS-1g |
2-[(1S,6R)-3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-yl]acetic acid |
107602-59-5 | 95% | 1g |
$1519.00 | 2025-02-15 | |
Aaron | AR0283QS-2.5g |
2-[(1S,6R)-3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-yl]acetic acid |
107602-59-5 | 95% | 2.5g |
$2950.00 | 2023-12-16 | |
1PlusChem | 1P0283IG-250mg |
2-[(1S,6R)-3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-yl]acetic acid |
107602-59-5 | 95% | 250mg |
$727.00 | 2023-12-26 | |
1PlusChem | 1P0283IG-10g |
2-[(1S,6R)-3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-yl]acetic acid |
107602-59-5 | 95% | 10g |
$5831.00 | 2023-12-26 | |
Enamine | EN300-19692123-0.1g |
2-[(1S,6R)-3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-yl]acetic acid |
107602-59-5 | 95% | 0.1g |
$376.0 | 2023-09-16 | |
Enamine | EN300-19692123-10.0g |
2-[(1S,6R)-3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-yl]acetic acid |
107602-59-5 | 95% | 10g |
$4667.0 | 2023-05-25 |
2-(1S,6R)-3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-ylacetic acid 関連文献
-
Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
-
Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
-
Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
-
Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
2-(1S,6R)-3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-ylacetic acidに関する追加情報
Research Brief on 2-(1S,6R)-3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-ylacetic acid (CAS: 107602-59-5)
2-(1S,6R)-3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-ylacetic acid (CAS: 107602-59-5) is a bioactive compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique cyclohexene ring structure and acetic acid moiety, has been investigated for its potential therapeutic applications, particularly in anti-inflammatory and antimicrobial contexts. Recent studies have explored its synthesis, mechanism of action, and biological activity, positioning it as a promising candidate for further drug development.
The synthesis of 2-(1S,6R)-3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-ylacetic acid has been optimized in recent years, with a focus on improving yield and enantiomeric purity. A 2023 study published in the Journal of Medicinal Chemistry detailed a novel catalytic asymmetric synthesis route, achieving an enantiomeric excess of >98%. This advancement is critical for ensuring the compound's pharmacological efficacy and reducing potential side effects. The study also highlighted the compound's stability under physiological conditions, a key factor for its viability as a drug candidate.
In terms of biological activity, recent research has elucidated the compound's mechanism of action. A 2024 paper in Bioorganic & Medicinal Chemistry Letters reported that 2-(1S,6R)-3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-ylacetic acid exhibits potent inhibitory effects on the NF-κB pathway, a central regulator of inflammatory responses. The study demonstrated a dose-dependent reduction in pro-inflammatory cytokines such as TNF-α and IL-6 in murine models, suggesting its potential as an anti-inflammatory agent. Additionally, the compound showed minimal cytotoxicity at therapeutic concentrations, further supporting its safety profile.
Beyond its anti-inflammatory properties, recent investigations have explored the antimicrobial potential of this compound. A 2023 study in Antimicrobial Agents and Chemotherapy revealed that 2-(1S,6R)-3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-ylacetic acid exhibits broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's unique structure appears to disrupt bacterial cell membrane integrity, a mechanism distinct from traditional antibiotics, which could mitigate the risk of resistance development. These findings underscore its potential as a novel antimicrobial agent in an era of increasing antibiotic resistance.
Despite these promising results, challenges remain in the clinical translation of 2-(1S,6R)-3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-ylacetic acid. Pharmacokinetic studies published in 2024 indicate that the compound has moderate oral bioavailability, necessitating further formulation optimization. Researchers are currently exploring prodrug strategies and nanoparticle-based delivery systems to enhance its absorption and distribution. Additionally, ongoing toxicology studies aim to establish comprehensive safety profiles for long-term use.
In conclusion, 2-(1S,6R)-3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-ylacetic acid (CAS: 107602-59-5) represents a multifaceted compound with significant therapeutic potential. Recent advancements in its synthesis, coupled with a deeper understanding of its biological activities, position it as a compelling candidate for further development in anti-inflammatory and antimicrobial therapies. Future research should focus on overcoming pharmacokinetic limitations and advancing preclinical studies to facilitate its transition into clinical trials.
107602-59-5 (2-(1S,6R)-3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-ylacetic acid) 関連製品
- 128184-26-9(N-(4-Acetylphenyl)-2-methylpropanamide)
- 1864219-31-7(3-Amino-5-bromo-1-[(propan-2-yloxy)methyl]-1,4-dihydropyridin-4-one)
- 2172155-89-2(5-amino-N-ethylspiro2.3hexane-1-carboxamide)
- 1021000-12-3(4-(3-Fluorophenoxy)-benzoic Acid)
- 385392-57-4(2-(7-hexyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanylacetamide)
- 941963-84-4(ethyl 2-{2-2-(4-methylphenyl)-4-oxo-4H,5H-pyrazolo1,5-apyrazin-5-ylacetamido}benzoate)
- 1543782-46-2(2-Amino-3-(3-ethoxy-4-hydroxyphenyl)-3-hydroxypropanoic acid)
- 1369095-04-4(4-(1H-indazol-3-yl)butan-1-amine)
- 1804451-80-6(Methyl 4-amino-2-chloro-3-(difluoromethyl)pyridine-5-carboxylate)
- 1805706-13-1(4-Bromo-2,6-difluoro-1H-benzimidazole)



